Telotristat Ethyl

Carcinoid syndrome Phase III clinical trial Bowel movement frequency

Telotristat ethyl (CAS 1033805-22-9) is the first-in-class peripheral tryptophan hydroxylase (TPH) inhibitor, FDA-approved as Xermelo® for carcinoid syndrome diarrhea refractory to somatostatin analog therapy. Procure this reference standard for non-clinical research into serotonin-driven GI and inflammatory disease models or for analytical method validation supporting ANDA development. This compound provides a peripherally restricted mechanism—29x more potent than the prodrug form—without confounding CNS effects. Ensure your supply chain demands this gold-standard tool compound.

Molecular Formula C27H26ClF3N6O3
Molecular Weight 575.0 g/mol
CAS No. 1033805-22-9
Cat. No. B1663554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelotristat Ethyl
CAS1033805-22-9
Synonymstelotristat ethyl
Xermelo
Molecular FormulaC27H26ClF3N6O3
Molecular Weight575.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
InChIInChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
InChIKeyMDSQOJYHHZBZKA-GBXCKJPGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Telotristat Ethyl (CAS 1033805-22-9) for Carcinoid Syndrome Research and SSA-Refractory Diarrhea Studies


Telotristat ethyl (CAS 1033805-22-9) is a tryptophan hydroxylase (TPH) inhibitor prodrug approved as Xermelo® for the treatment of carcinoid syndrome diarrhea inadequately controlled by somatostatin analog (SSA) therapy [1]. Upon oral administration, telotristat ethyl is hydrolyzed via carboxylesterases to its active metabolite telotristat, which inhibits TPH, the rate-limiting enzyme in serotonin biosynthesis, thereby reducing peripheral serotonin production without crossing the blood-brain barrier [2]. The compound has a molecular formula of C27H26ClF3N6O3, a molecular weight of 574.98 g/mol, and a terminal half-life of approximately 11 hours, with the majority of the dose eliminated in feces [3].

Why Telotristat Ethyl Cannot Be Substituted with Other TPH Inhibitors or Standard Antidiarrheals


Telotristat ethyl occupies a unique therapeutic position that precludes generic substitution. As the first-in-class and only FDA-approved peripheral TPH inhibitor specifically indicated for carcinoid syndrome diarrhea refractory to SSA therapy, it provides a mechanism-based intervention directly targeting serotonin overproduction rather than merely treating symptoms [1]. Standard antidiarrheals (e.g., loperamide, diphenoxylate) address motility but not the underlying serotonin-mediated pathophysiology, and clinical evidence shows these agents lack significant efficacy in carcinoid syndrome diarrhea [2]. While other TPH inhibitors exist in development (e.g., rodatristat for pulmonary arterial hypertension), none have established clinical efficacy data in carcinoid syndrome or regulatory approval for this indication [3]. Furthermore, the in vitro inhibitory potency of the active metabolite telotristat toward TPH is 29 times higher than that of the prodrug telotristat ethyl itself, underscoring the importance of using the properly formulated prodrug rather than alternative salt forms or related compounds [4].

Quantitative Evidence Differentiating Telotristat Ethyl from Comparators


Superior Reduction in Bowel Movement Frequency vs. Placebo in Phase III TELESTAR Trial

In the 12-week placebo-controlled Phase III TELESTAR study (N=135 patients with ≥4 bowel movements/day despite SSA therapy), telotristat ethyl 250 mg TID reduced daily bowel movements by 1.7 fewer episodes from baseline, and 500 mg TID reduced by 2.1 fewer episodes, compared to placebo which reduced by only 0.9 fewer episodes [1]. The estimated difference versus placebo averaged over 12 weeks was -0.81 bowel movements/day for the 250 mg dose (P < 0.001) [2].

Carcinoid syndrome Phase III clinical trial Bowel movement frequency

Greater Biochemical Efficacy: Urinary 5-HIAA Reduction vs. Placebo in TELECAST Trial

In the 12-week TELECAST companion Phase III study (N=76 patients), telotristat ethyl 250 mg and 500 mg TID produced median reductions in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) relative to placebo of -54.0% (95% confidence limits: -85.0%, -25.1%; P < 0.001) and -89.7% (95% confidence limits: -113.1%, -63.9%; P < 0.001), respectively [1]. In a supporting analysis, u5-HIAA changed by +98% in the placebo group versus -33% (250 mg) and -77% (500 mg) in the telotristat ethyl groups at week 12 [2].

Carcinoid syndrome Biomarker 5-HIAA

Dose-Dependent Weight Gain vs. Placebo: An Indirect Marker of Disease Control

In a prespecified analysis of the TELESTAR Phase III trial (N=120 patients with weight data), weight gain ≥3% at week 12 occurred in 5.1% of placebo-treated patients, 17.1% of telotristat ethyl 250 mg TID-treated patients, and 32.5% of 500 mg TID-treated patients (P = 0.0017) [1]. Biochemical and metabolic parameters including serum albumin and cholesterol significantly increased (P = 0.02 and P = 0.001, respectively) in patients gaining weight, suggesting improvement in overall nutritional status [2].

Carcinoid syndrome Nutritional status Weight gain

Comparable TPH Inhibition Potency to Investigational Rodatristat, with Regulatory Advantage

Telotristat ethyl (as its active metabolite telotristat) inhibits tryptophan hydroxylase with an IC50 of 28 nM . The investigational TPH1/TPH2 inhibitor rodatristat (KAR5417) demonstrates IC50 values of 33 nM for TPH1 and 7 nM for TPH2 [1]. While rodatristat shows marginally higher potency against TPH2, telotristat ethyl is the only TPH inhibitor with completed Phase III trials and regulatory approval for carcinoid syndrome diarrhea. Note: This is a cross-study comparison; no direct head-to-head trial data exists.

TPH inhibition IC50 comparison Drug development

Peripheral Restriction: No Detectable CNS Serotonin Depletion in Preclinical Models

Telotristat ethyl demonstrates peripheral restriction in preclinical models: at oral doses of 15, 50, 150, and 300 mg/kg in mice, the compound reduces serotonin content in the periphery (jejunum) but produces no detectable reduction in brain serotonin levels [1]. At 200 mg/kg orally, telotristat ethyl does not deplete enteric neuronal serotonin or alter constitutive gastrointestinal motility [2]. The high molecular weight (574.98 g/mol) and acidic moieties of the compound inhibit crossing of the blood-brain barrier [3].

Blood-brain barrier Peripheral selectivity Serotonin

Regulatory and Clinical Validation: Only Approved Oral TPH Inhibitor for Carcinoid Syndrome

Telotristat ethyl received FDA approval in February 2017 and European Commission approval in September 2017 as Xermelo® for the treatment of carcinoid syndrome diarrhea in combination with SSA therapy in adults inadequately controlled by SSA therapy alone [1]. It remains the only approved oral therapy specifically indicated for this patient population. The approval was based on two Phase III trials (TELESTAR and TELECAST) demonstrating significant reductions in bowel movement frequency and urinary 5-HIAA [2].

Regulatory approval FDA-approved Carcinoid syndrome

Optimal Application Scenarios for Telotristat Ethyl in Research and Industrial Procurement


Pharmacological Studies of Peripheral Serotonin Synthesis Inhibition

Telotristat ethyl serves as the gold-standard tool compound for investigating peripheral serotonin biology without CNS confounds. With demonstrated peripheral restriction at doses up to 300 mg/kg in murine models (no detectable brain serotonin depletion) and an active metabolite IC50 of 28 nM against TPH [1], it enables clean dissection of peripheral vs. central serotonergic pathways in gastrointestinal, metabolic, and inflammatory disease models. This peripheral selectivity is a key differentiator from non-selective TPH inhibitors or serotonergic modulators that cross the blood-brain barrier [2].

Clinical Research and Biomarker-Driven Studies in Neuroendocrine Tumors

As the only FDA-approved TPH inhibitor with validated Phase III efficacy data, telotristat ethyl is the reference standard for clinical studies investigating SSA-refractory carcinoid syndrome. Its established dose-response relationship (250 mg vs. 500 mg TID) for both clinical endpoints (bowel movement frequency reduction of 1.7-2.1 fewer episodes/day) and biochemical endpoints (urinary 5-HIAA reduction of 33-77% from baseline) [1] provides a robust framework for comparator studies and combination therapy investigations with PRRT or other emerging agents [2].

Analytical Reference Standards and ANDA Development

Telotristat ethyl (CAS 1033805-22-9) is available as a fully characterized reference standard compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [1]. It is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) or commercial production of telotristat ethyl formulations [2]. Commercial suppliers offer purity grades from 98% to ≥99.89% with DMSO solubility of ≥101.5 mg/mL (176.53 mM) .

In Vivo Disease Modeling of Serotonin-Mediated Inflammation

Preclinical evidence demonstrates that telotristat ethyl at 200 mg/kg oral dosing prevents the increase in blood neutrophil counts observed after TNBS challenge and provides significant protection in mouse models of inflammatory bowel disease (IBD) confirmed by histopathology evaluation [1]. This validates its utility as a tool compound for investigating serotonin-mediated inflammatory mechanisms in gastrointestinal disease models, with the critical advantage that it preserves enteric neuronal serotonin and does not alter constitutive gastrointestinal motility at therapeutic doses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telotristat Ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.